2-Methyl-1,3-dioxolane-2-ethanol

Overview

Description

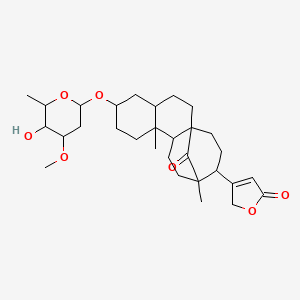

“2-Methyl-1,3-dioxolane-2-ethanol” is a chemical compound with the CAS Number: 5754-32-5 and a molecular weight of 132.16 . It is used as an extractant and solvent for oils, fats, waxes, dyestuffs, and cellulose derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-1,3-dioxolane-2-ethanol” include a boiling point of 102-105 °C (Press: 20 Torr) and a density of 1.063±0.06 g/cm3 (Predicted) .

Scientific Research Applications

Scientific Research Applications of 2-Methyl-1,3-dioxolane-2-ethanol

Synthesis and Organic Chemistry Applications 2-Methyl-1,3-dioxolane-2-ethanol has been efficiently synthesized from 4-hydroxy-2-butanone and ethylene glycol, using a weak acid catalyst and ethyl acetate as the reaction solvent. This synthesis process achieved a high isolated yield of 90%. The compound is identified as a useful methyl vinyl ketone equivalent, highlighting its potential utility in organic synthesis (Petroski, 2002).

Renewable Energy and Industrial Solvents In the context of renewable energy, 2-Methyl-1,3-dioxolane-2-ethanol derivatives, specifically dioxolane mixtures, have been explored for their potential in producing sustainable gasoline blending components, diesel oxygenates, and industrial solvents. These mixtures exhibit high anti-knock indices, comparable to high octane gasoline, and a net heat of combustion significantly higher than ethanol, making them promising for renewable fuel applications (Harvey et al., 2016).

Polymerization and Material Science In material science, 2-Methyl-1,3-dioxolane-2-ethanol is involved in the cationic ring-opening polymerization of specific compounds. This process results in the formation of poly(ether-ketone) structures, which have applications in creating advanced materials with unique properties (Park et al., 1996).

Chemical Analysis and Physical Properties The compound also plays a role in the study of surface tensions and densities in mixtures, aiding in the understanding of molecular interactions in binary mixtures. This research is crucial for designing and optimizing various industrial processes and products (Calvo et al., 2004).

Water/Ethanol Separation Technology Furthermore, derivatives of 2-Methyl-1,3-dioxolane-2-ethanol are used in creating amphiphilic AB-block copolymer networks, which have shown potential in separating water/ethanol mixtures by pervaporation. This process is significant in industries where the separation of these mixtures is essential, such as in the production of biofuels (Prez et al., 1998).

Safety And Hazards

“2-Methyl-1,3-dioxolane-2-ethanol” is classified as a highly flammable liquid and vapor that causes serious eye irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name |

2-(2-methyl-1,3-dioxolan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2-3-7)8-4-5-9-6/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEMSDRABAGGLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337077 | |

| Record name | 1,3-Dioxolane-2-ethanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,3-dioxolane-2-ethanol | |

CAS RN |

5754-32-5 | |

| Record name | 1,3-Dioxolane-2-ethanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1585337.png)